molecular formula C6H8O B105895 3-Methyl-1-penten-4-yn-3-ol CAS No. 3230-69-1

3-Methyl-1-penten-4-yn-3-ol

Cat. No. B105895
CAS RN: 3230-69-1
M. Wt: 96.13 g/mol
InChI Key: VBATUBQIYXCZPA-UHFFFAOYSA-N
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Description

3-Methyl-1-penten-4-yn-3-ol is a compound that has been the subject of various synthetic studies. It is an intermediate that can be used to synthesize more complex molecules and has been involved in reactions that lead to the formation of by-products with potential applications in organic chemistry and material science.

Synthesis Analysis

The synthesis of 3-Methyl-1-penten-4-yn-3-ol and its derivatives has been explored through different methods. An efficient synthesis and rearrangement using perrhenate- and Mo(VI)-catalysts have been reported, leading to the formation of by-products such as 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol, which were characterized spectroscopically . Additionally, the stereospecific synthesis of related compounds like 3-methyl-5-phenylsulfonyl-3E-penten-1-ol has been achieved using 4-hydroxyl-2-butone as the starting material . Moreover, the synthesis of 3-methyl-2-penten-4-yn-1-hyde has been developed using a combination of acetone, methyl formate, bromoethane, and subsequent reactions, providing an eco-friendly and high-yielding methodology .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Methyl-1-penten-4-yn-3-ol has been elucidated using various spectroscopic techniques. For instance, the crystal and molecular structure of a tungsten complex with a related ligand was determined, showing that the ligand is bound to the W(CO)5 moiety via the triazole N4 atom . Similarly, the X-ray diffraction analysis and NMR studies of (Z)-2-methyl-3-triphenylstannyl-3-pentene-2-ol revealed a distorted tetrahedral SnC4 geometry and the presence of a weak intramolecular HO → Sn interaction .

Chemical Reactions Analysis

The reactivity of 3-Methyl-1-penten-4-yn-3-ol derivatives has been investigated in various chemical reactions. For example, the synthesis of 3-methyl-1,2,4-pentatrienyl phenyl sulfoxide by [2,3]-sigmatropic rearrangement and its subsequent electrophile-induced cyclization reactions have been studied, leading to the formation of different heterocyclic compounds . Additionally, the reactivity of the (3-methylpentadienyl)iron(1+) cation was explored for the late-stage introduction of a side chain found in various natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-penten-4-yn-3-ol derivatives have been characterized. Derivatives of elements such as germanium, aluminium, titanium, niobium, tantalum, and butyltin have been synthesized and described as colorless, volatile liquids or solids, soluble in common organic solvents. These compounds have been characterized by elemental analyses, molecular weight determinations, and infrared and proton magnetic resonance spectral studies .

Scientific Research Applications

Quantum Chemical Study in Pharmaceutical Chemistry

3-Methyl-1-penten-4-yn-3-ol plays a role in the synthesis of vitamin A. A quantum chemical study explored the electronic structure of an intermediate in the allylic rearrangement of this compound, crucial for the synthesis process. The focus was on reducing impurities and optimizing conditions for the desired isomerization (Staroverov et al., 1984).

Reaction Studies in Organic Chemistry

The compound has been studied in reactions involving ylide intermediates, leading to the formation of various products. This has implications for understanding reaction pathways and product synthesis in organic chemistry (Sobery & DeLuca, 1995).

Synthesis and Cyclization Reactions

Research has been conducted on the synthesis and electrophile-induced cyclization reactions of derivatives of 3-Methyl-1-penten-4-yn-3-ol. These studies provide insights into the production of certain sulfoxides and sulfones, which have various applications in chemical synthesis (Christov & Ivanov, 2002).

Catalysis and Polymerization Research

This compound has been used in studies involving the catalysis of certain reactions, leading to the formation of specific products. For instance, its role in the ruthenium-catalyzed formation of aryl(diphenyl)phosphine oxides offers insights into catalytic processes and product formation (Onodera et al., 2005).

Environmental and Atmospheric Studies

The reactions of derivatives of 3-Methyl-1-penten-4-yn-3-ol with various ions have been studied, providing important information for atmospheric and environmental chemistry. These studies help understand the behavior of unsaturated biogenic alcohols in the atmosphere (Schoon et al., 2007).

Polymer Science Applications

In the field of polymer science, derivatives of 3-Methyl-1-penten-4-yn-3-ol have been used in the synthesis and functionalization of polymers. This research contributes to the development of new materials with improved properties and potential applications in various fields, including energy storage (Zhang et al., 2016).

Safety And Hazards

3-Methyl-1-penten-4-yn-3-ol is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302) . The precautionary statement P210 is associated with this compound .

properties

IUPAC Name

3-methylpent-1-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBATUBQIYXCZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309857
Record name 3-Methyl-1-penten-4-yn-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-penten-4-yn-3-ol

CAS RN

3230-69-1
Record name 3-Methyl-1-penten-4-yn-3-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Penten-4-yn-3-ol, 3-methyl-
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Record name 3230-69-1
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Record name 3-Methyl-1-penten-4-yn-3-ol
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Record name 3-methylpent-1-en-4-yn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Škoda, D Mravec, J Ilavský - Chemical Papers, 1989 - chempap.org
The paper is concerned with kinetic study of the allyl rearrangement of 3-methyl-l-penten-4-yn-3-ol catalyzed by sodium hydrogensulfate in aqueous solution. The influence of …
Number of citations: 1 chempap.org
VM Staroverov, TA Selyukova, LA Sleta… - Pharmaceutical …, 1984 - Springer
In the production Of vitamin A, an intermediate product 3-methyl-2-penten-4-yn-l-ol (I) is obtained from 3-methyl-l-penten-4-yn-3-ol (II) in an acidic medium in the form of ZE isomers (ZI, …
Number of citations: 3 link.springer.com
VM Staroverov, LA Sleta, TG Drushlyak… - Pharmaceutical …, 1981 - Springer
VM Staroverov, LA Sleta, UDC 615.356: 577.161. 1]. 012.1. 002.62 TG Drushlyak, and GP Chernysh ~ le primary acetylenic carbinol 3-methyl-2-penten-4-yn-l-ol (I) is an important …
Number of citations: 3 link.springer.com
P Żak, M Bołt, C Pietraszuk - European Journal of Inorganic …, 2019 - Wiley Online Library
… Catalytic properties of complex I were also evaluated in the hydrosilylation of 3-methyl-1-penten-4-yn-3-ol (1d), a compound containing terminal double and triple carbon–carbon bonds. …
J Ojima, T Katakami, G Nakaminami… - Bulletin of the Chemical …, 1976 - journal.csj.jp
… 1-Chloro-3-methyl-1-penten-4-yn-3-ol (II). To an icecooled solution of ethynylmagnesium bromide in tetrahydrofuran (305 ml), prepared from magnesium 12.12 g (0.50 mol) and ethyl …
Number of citations: 31 www.journal.csj.jp
JM Joumier, C Bruneau, PH Dixneuf - Synlett, 1992 - thieme-connect.com
Alkyl 1-allyl-1-methyl-2-oxopropyl carbonates 3, obtained from 3-methyl-1-penten-4-yn-3-ol (1) and carbon dioxide in the presence of a catalytic amount of phosphine, are key reagents …
Number of citations: 18 www.thieme-connect.com
G Vilé, N Almora‐Barrios, S Mitchell… - … A European Journal, 2014 - Wiley Online Library
… Similarly, the lowest degree of selectivity in the hydrogenation of 2-methyl-3-butyn-2-ol (Entry 5), 3-methyl-1-pentyn-3-ol (Entry 6), and 3-methyl 1-penten-4-yn-3-ol (Entry 7) is observed …
K Jacob, A Stolle - Synthetic Communications, 2014 - Taylor & Francis
… The values for 1-decyne (2d), 1-dodecyne (2e), and 3-methyl-1-penten-4-yn-3-ol (2g) are greater than 90%. Using 2-methyl-3-butyn-2-ol (2f) as the alkyne only 80% isolated product …
Number of citations: 19 www.tandfonline.com
G VilØ, N Almora-Barrios, S Mitchell, N López… - Chem. Eur. J, 2014 - academia.edu
… Similarly, the lowest degree of selectivity in the hydrogenation of 2-methyl-3-butyn-2-ol (Entry 5), 3-methyl-1-pentyn-3-ol (Entry 6), and 3-methyl 1-penten-4-yn3-ol (Entry 7) is observed …
Number of citations: 10 www.academia.edu
X Zhou, C Zhang, Y Lin, X He, Y Zhang… - Organic Chemistry …, 2014 - pubs.rsc.org
… 3-Methyl-1-penten-4-yn-3-ol (162 μL, 1.50 mmol) was added to a suspension of complex 1 (449 mg, 0.50 mmol) in CHCl3 (30 mL). The mixture was stirred at room temperature for 8 h …
Number of citations: 10 pubs.rsc.org

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